1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole
Description
¹H/¹³C NMR Analysis
The ¹H NMR spectrum of 1-{2-[(2-bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole exhibits distinct signals for the pyrazole protons, methyl groups, and thioether-bromoethyl chain. The pyrazole proton at position 4 resonates as a singlet near δ 6.10 ppm, while the 3,5-dimethyl groups appear as singlets at δ 2.25 ppm and δ 2.30 ppm. The thioether-linked ethyl chain shows a triplet at δ 2.75 ppm (–SCH2CH2–) and a multiplet at δ 3.45 ppm (–CH2Br).
¹³C NMR data corroborate these assignments, with the pyrazole carbons (C3, C5) appearing at δ 145.0 ppm and δ 138.7 ppm, respectively. The bromoethyl carbon (–CH2Br) is observed at δ 34.8 ppm, while the thioether carbons (–SCH2–) resonate at δ 28.0 ppm.
FT-IR Spectroscopy
Key IR absorptions include a C–Br stretch at 560 cm⁻¹ and a C–S vibration at 670 cm⁻¹, confirming the presence of the thioether-bromoethyl moiety. The pyrazole ring exhibits characteristic C=N stretching at 1550 cm⁻¹ and aromatic C–H bending at 1210 cm⁻¹.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of the compound reveals a molecular ion peak at m/z 287.04 [M+H]⁺, consistent with the molecular formula C9H15BrN2S. Fragmentation pathways include loss of the bromoethyl group (–C2H4Br, m/z 170.08) and cleavage of the thioether bond (–SCH2CH2–, m/z 203.08).
Table 2: Key Spectroscopic Data
| Technique | Signal (δ, ppm / cm⁻¹ / m/z) | Assignment |
|---|---|---|
| ¹H NMR | 6.10 (s, 1H) | Pyrazole H4 |
| ¹³C NMR | 145.0 ppm | Pyrazole C3 |
| FT-IR | 560 cm⁻¹ | C–Br stretch |
| HRMS | 287.04 [M+H]⁺ | Molecular ion |
Comparative Analysis with Related Bromoethylpyrazole Derivatives
1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole differs from simpler analogs like 1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole (CAS 67000-35-5) by the inclusion of a thioether bridge. This structural modification alters both reactivity and physicochemical properties:
- Solubility : The thioether group enhances lipophilicity, reducing aqueous solubility compared to the parent bromoethyl derivative.
- Reactivity : The sulfur atom participates in radical reactions, enabling β-addition pathways with thiols or alkenes under thermal conditions. In contrast, 1-(2-bromoethyl)pyrazole undergoes nucleophilic substitution at the bromine center without thioether-mediated side reactions.
Table 3: Properties of Bromoethylpyrazole Derivatives
Conformational Studies of Thioether-Containing Side Chains
The thioether-bromoethyl side chain adopts multiple conformations due to rotation around the C–S and C–C bonds. Density functional theory (DFT) calculations predict three low-energy conformers:
- Extended conformation : The bromoethyl and thioethyl chains align linearly, minimizing steric clashes (energy: 0 kcal/mol).
- Gauche conformation : The C–S–C–C dihedral angle measures 60°, introducing mild steric strain (energy: +1.2 kcal/mol).
- Folded conformation : The bromoethyl group bends toward the pyrazole core, increasing van der Waals repulsion (energy: +2.5 kcal/mol).
Crystal structures of related thioether-bis(pyrazolyl)methane ligands show that aromatic stacking interactions stabilize extended conformations, while alkyl substituents favor gauche forms. In the target compound, the 3,5-dimethyl groups likely disfavor folded conformations due to steric hindrance.
Table 4: Predicted Conformational Energies
| Conformation | Relative Energy (kcal/mol) | Dominant Stabilizing Factor |
|---|---|---|
| Extended | 0.0 | Minimal steric hindrance |
| Gauche | +1.2 | Partial π stacking |
| Folded | +2.5 | None (high strain) |
Properties
CAS No. |
782501-81-9 |
|---|---|
Molecular Formula |
C9H15BrN2S |
Molecular Weight |
263.20 g/mol |
IUPAC Name |
1-[2-(2-bromoethylsulfanyl)ethyl]-3,5-dimethylpyrazole |
InChI |
InChI=1S/C9H15BrN2S/c1-8-7-9(2)12(11-8)4-6-13-5-3-10/h7H,3-6H2,1-2H3 |
InChI Key |
QJGNAYMYUKUDTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCSCCBr)C |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Synthesis
The 3,5-dimethylpyrazole scaffold is typically synthesized via cyclocondensation reactions . Two primary methods are highlighted:
Method A: Hydrazine Hydrate and Pentane-2,4-dione
Procedure :
- Reactants : Pentane-2,4-dione (diketone) and hydrazine hydrate.
- Conditions : Methanol, 25–35°C, exothermic reaction.
- Yield : Quantitative.
Mechanism :
- Hydrazine hydrate reacts with the diketone to form a hydrazone intermediate.
- Cyclization and dehydration yield 3,5-dimethylpyrazole (Scheme 1).
Advantages :
| Component | Role | Source |
|---|---|---|
| Pentane-2,4-dione | Carbonyl source | Commercially available |
| Hydrazine hydrate | Nucleophile for cyclization | Common reagent |
Method B: Flow Chemistry for Pyrazole Synthesis
Procedure :
- Reactants : Vinylidene keto esters and hydrazine derivatives.
- Conditions : Continuous-flow setup, 62–82% yields.
Mechanism :
- Hydrazine derivatives react with diketones in a flow reactor.
- Regioselective pyrazole formation is achieved via controlled residence times.
Advantages :
Substituent Synthesis: 2-[(2-Bromoethyl)sulfanyl]ethyl
The substituent consists of a bromoethyl group linked to a sulfanyl (S) atom, which is further connected to an ethyl chain.
Key Steps for Substituent Preparation
Step 1: Synthesis of 2-Bromoethyl Ethyl Sulfide
Procedure :
- Reactants : Ethyl 2-hydroxyethyl sulfide and phosphorus tribromide (PBr₃).
- Conditions : Dichloromethane (DCM), 0°C, 2.33 hours.
- Yield : 92%.
Mechanism :
- PBr₃ replaces the hydroxyl group in ethyl 2-hydroxyethyl sulfide with bromine.
- Forms 2-bromoethyl ethyl sulfide (CH₂CH₂Br-S-CH₂CH₃).
| Reagent | Role | Conditions |
|---|---|---|
| Ethyl 2-hydroxyethyl sulfide | Precursor | Commercially available |
| PBr₃ | Brominating agent | 0°C, DCM, 2.33 h |
Step 2: Functionalization for N1-Substitution
To attach the substituent to the pyrazole core, N-alkylation is employed.
Method C: K₂CO₃/DMSO-Catalyzed Alkylation
Procedure :
- Reactants : 3,5-Dimethylpyrazole and 2-bromoethyl ethyl sulfide.
- Conditions : K₂CO₃, DMSO, 80–120°C, 12–24 hours.
- Yield : 50–80% (estimated based on analogous reactions).
Mechanism :
- K₂CO₃ deprotonates the pyrazole’s N1 hydrogen, enhancing nucleophilicity.
- The bromoethyl sulfide undergoes nucleophilic substitution at the bromine site.
Advantages :
Final Assembly: Target Compound Synthesis
The target compound is synthesized via N-alkylation of 3,5-dimethylpyrazole with the preformed substituent.
Critical Analysis of Reaction Pathways
Challenges in Substituent Synthesis
Comparative Data
Chemical Reactions Analysis
Types of Reactions: 1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The pyrazole ring can undergo reduction to form pyrazolines.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products:
Nucleophilic Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrazolines.
Scientific Research Applications
Biological Activities
1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole exhibits a range of biological activities that are critical for its applications in medicinal chemistry:
Antimicrobial Activity
Research has shown that pyrazole derivatives possess significant antimicrobial properties. For instance, studies indicate that certain synthesized pyrazole carboxamides demonstrate notable antifungal activity against various pathogens . The compound's structure allows it to interact with microbial enzymes, potentially inhibiting their function.
Anti-inflammatory Properties
Pyrazoles are recognized for their anti-inflammatory effects. Compounds similar to 1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole have been documented to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses . This property makes them candidates for treating inflammatory diseases.
Anticancer Potential
The compound's ability to modulate androgen receptors suggests its potential as a therapeutic agent in treating hormone-dependent cancers like prostate cancer. Pyrazole derivatives have been explored as tissue-selective androgen receptor modulators (SARMs), showcasing their utility in cancer therapy .
Applications in Medicinal Chemistry
The unique structure of 1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole allows it to serve as a scaffold for developing new drugs. Its derivatives can be synthesized to target specific diseases:
Agricultural Applications
In addition to medicinal uses, compounds like 1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole may also find applications in agriculture as pesticides or herbicides. The antimicrobial properties can be leveraged to develop agrochemicals that protect crops from fungal infections.
Case Studies
Several studies have documented the synthesis and evaluation of pyrazole derivatives:
- Antifungal Activity Study : A series of pyrazole carboxamides were synthesized and tested against fungal strains, showing promising results in inhibiting growth.
- Anti-inflammatory Evaluation : Compounds derived from pyrazoles were tested for their ability to reduce inflammation in animal models, demonstrating significant efficacy compared to standard treatments.
- Cancer Research : Research has focused on the development of pyrazole-based SARMs, with compounds showing selective action on androgen receptors linked to prostate cancer progression.
Mechanism of Action
The mechanism of action of 1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Structural Flexibility : Sulfanyl linkers (as in Montelukast derivatives) are critical for drug targeting, suggesting the target’s utility in modular synthesis .
- Synthetic Challenges : Brominated pyrazoles (e.g., Examples 5.17–5.20) require precise control of halogen placement, a consideration for scaling the target compound’s synthesis .
Biological Activity
1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole is a synthetic organic compound notable for its unique structure and potential biological activities. This compound, with the chemical formula C9H15BrN2S and a molecular weight of 263.20 g/mol, has garnered attention in the fields of medicinal chemistry and pharmacology due to its promising antimicrobial and anticancer properties.
Structural Characteristics
The compound features a pyrazole ring substituted with a bromoethyl sulfanyl group, which is crucial for its biological activity. The presence of sulfur and bromine in its structure contributes to its reactivity and interaction with biological targets.
| Property | Details |
|---|---|
| IUPAC Name | 1-[2-(2-bromoethylsulfanyl)ethyl]-3,5-dimethylpyrazole |
| CAS Number | 782501-81-9 |
| Molecular Formula | C9H15BrN2S |
| Molecular Weight | 263.20 g/mol |
Antimicrobial Properties
Research indicates that 1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole exhibits significant antimicrobial activity. Various studies have shown its effectiveness against a range of bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
- Klebsiella pneumoniae
In vitro studies demonstrated that compounds with similar structural features showed up to 93% inhibition of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) at specific concentrations, indicating strong anti-inflammatory and antimicrobial effects .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Its mechanism of action appears to involve the induction of apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, studies have revealed that derivatives of pyrazole can inhibit cell proliferation in various cancer cell lines, suggesting that 1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole may possess similar capabilities.
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The bromoethyl sulfanyl group enhances its ability to form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to alterations in cellular functions. This mechanism is crucial for both its antimicrobial and anticancer effects.
Study 1: Antimicrobial Activity
A study assessed the efficacy of various pyrazole derivatives against common bacterial pathogens. The results indicated that compounds similar to 1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole exhibited significant antibacterial activity, particularly against resistant strains .
Study 2: Anticancer Potential
In another investigation, researchers synthesized a series of pyrazole derivatives and evaluated their cytotoxic effects on cancer cell lines. The findings suggested that certain modifications to the pyrazole structure could enhance anticancer activity. The study highlighted the importance of the bromoethyl sulfanyl group in mediating these effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
